6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one
Overview
Description
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one is a synthetic compound belonging to the quinolone class of chemicals This compound is characterized by its unique structure, which includes multiple fluorine atoms, a methoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one involves several key steps:
Starting Material: The synthesis begins with 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Fluoroethylation: The compound is reacted with 1-bromo-2-fluoroethane in the presence of sodium iodide in hot dimethylformamide (DMF) to introduce the fluoroethyl group.
Methoxylation: The intermediate product is then treated with methoxy reagents to introduce the methoxy group at the 7th position.
Piperazine Derivatization: The final step involves the condensation of the intermediate with 4-(pyridin-2-yl)piperazine in refluxing pyridine to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine moiety.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent due to its quinolone structure.
Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of fluorine atoms enhances its binding affinity and potency .
Comparison with Similar Compounds
Similar Compounds
Fleroxacin: A fluoroquinolone antibiotic with a similar quinoline structure.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: A racemic mixture of two enantiomers with antibacterial properties.
Uniqueness
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one is unique due to its specific substitution pattern, which includes multiple fluorine atoms, a methoxy group, and a piperazine ring.
Properties
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-32-21-16(24)12-14-19(18(21)25)29(7-5-23)13-15(20(14)30)22(31)28-10-8-27(9-11-28)17-4-2-3-6-26-17/h2-4,6,12-13H,5,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBUFGFUXNXLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=N4)CCF)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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